2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one
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Overview
Description
2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of phenoxy, imidazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Wallach Synthesis: This involves the dehydrogenation of imidazolines.
Marckwald Synthesis: This method uses alpha halo-ketones and amino nitriles to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Imidazolines and reduced piperidine derivatives.
Substitution: Various substituted piperidine and imidazole derivatives.
Scientific Research Applications
2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy and piperidine groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
2-phenoxy-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one is unique due to its combination of phenoxy, imidazole, and piperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other compounds with similar structures .
Properties
IUPAC Name |
2-phenoxy-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-19(29-22-10-6-3-7-11-22)24(28)26-15-12-20(13-16-26)18-27-17-14-25-23(27)21-8-4-2-5-9-21/h2-11,14,17,19-20H,12-13,15-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJADVSCJTRAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN2C=CN=C2C3=CC=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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